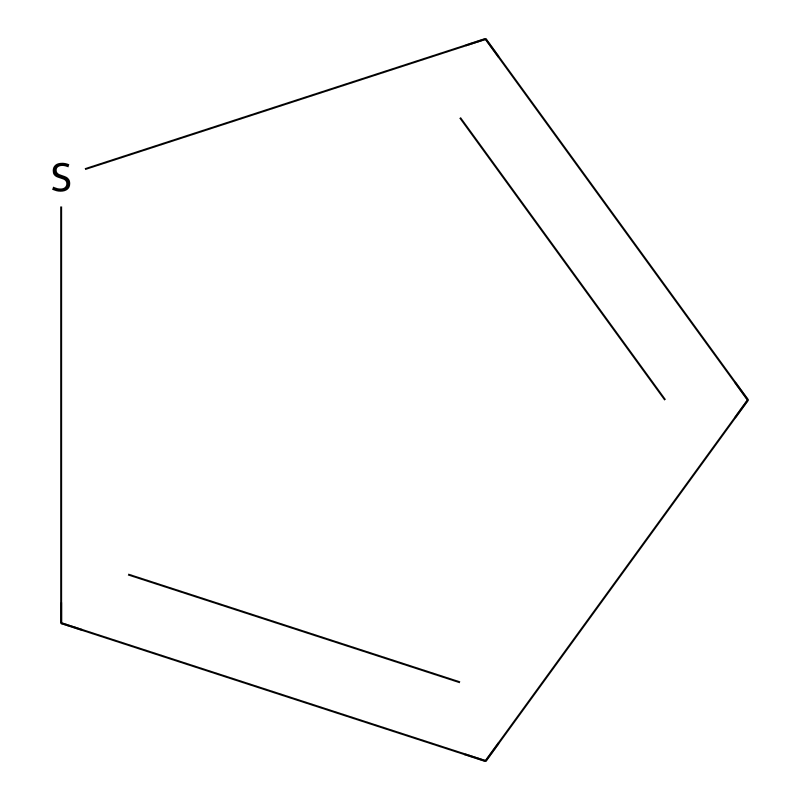

Thiophene

SCH=CHCH=CH

C4H4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

SCH=CHCH=CH

C4H4S

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.04 M

3.01 mg/mL at 25 °C

MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE.

SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE

water solubility = 3,020 mg/l @ 25 °C

Solubility in water: none

Synonyms

Canonical SMILES

Broad Spectrum of Pharmacological Potential

Thiophene and its derivatives exhibit a wide range of potential therapeutic applications []. Studies have shown their effectiveness in various fields, including:

- Antimicrobial activity: Certain thiophene derivatives demonstrate promising antimicrobial properties against various bacteria, fungi, and viruses [].

- Anti-inflammatory and analgesic effects: Research suggests that thiophene derivatives can possess anti-inflammatory and analgesic properties, making them potential candidates for treating pain and inflammatory conditions [].

- Anticancer properties: Several studies have explored the potential of thiophene derivatives as anticancer agents. These compounds may act through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis [].

- Other potential applications: Thiophene derivatives are also being investigated for their potential roles in treating various other diseases, such as epilepsy, anxiety, arrhythmias, and neurodegenerative disorders [].

Advantages of Using Thiophene Derivatives

Several advantages make thiophene derivatives attractive candidates for drug development:

- Structural diversity: The versatile structure of thiophene allows for various modifications, enabling researchers to tailor the molecule's properties for specific therapeutic purposes [].

- Biocompatibility: Some thiophene derivatives exhibit good biocompatibility, meaning they are well-tolerated by the body [].

- Synthetic accessibility: Thiophene derivatives can be readily synthesized using well-established chemical procedures [].

Thiophene is a five-membered heterocyclic compound characterized by a ring structure containing four carbon atoms and one sulfur atom. It is a colorless liquid with a boiling point of approximately 84 °C and possesses a distinctive odor similar to that of benzene. Thiophene is insoluble in water but miscible with most organic solvents. It is commonly found in coal tar and can be isolated from commercial benzene through chemical processes, as their boiling points are closely aligned, making separation via distillation challenging .

As an aromatic compound, thiophene exhibits significant reactivity due to its electron-rich nature, making it more reactive than benzene. This property allows it to participate in various

- Electrophilic Substitution: The compound is particularly reactive at the 2- and 5-positions, allowing for substitution reactions that yield various derivatives. Thiophene brominates significantly faster than benzene, demonstrating its enhanced reactivity .

- Oxidation: Thiophene can be oxidized at both the sulfur atom and the double bond positions, leading to products like thiophene S-oxide and thiophene 2,3-epoxide. These reactions can involve complex rearrangements and dimerizations .

- Nucleophilic Substitution: Substituted thiophenes with electron-withdrawing groups exhibit increased nucleophilicity, allowing for further functionalization .

- Reduction: Thiophene can be hydrogenated to form tetrahydrothiophene, while desulfurization processes can convert it into n-butane using catalysts such as Raney nickel .

Thiophene derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. They exhibit properties such as:

- Antibacterial: Some thiophene compounds demonstrate effective antibacterial activity.

- Anti-inflammatory: Certain derivatives have shown promise in reducing inflammation.

- Anticancer: Thiophene-based compounds are being explored for their potential anticancer effects.

- Psychotropic Effects: Some derivatives may possess anti-anxiety and antipsychotic properties .

These biological activities make thiophenes valuable in pharmaceutical applications.

Several methods exist for synthesizing thiophene, including:

- Paal-Knorr Synthesis: This method involves heating 1,4-dicarbonyl compounds with phosphorus pentasulfide to yield thiophene .

- Gewald Aminothiophene Synthesis: A base-catalyzed condensation of a ketone with β-acetonitrile leads to the formation of aminothiophenes upon cyclization with sulfur .

- Industrial Methods: High-temperature reactions between n-butane and sulfur or the thermal reaction of acetylene with hydrogen sulfide are utilized for large-scale production .

- Recent Advances: Newer methods involve metal-free dehydration of alkynols with elemental sulfur or using palladium complexes for C-H arylation of thiophenes .

Thiophene and its derivatives find applications across various fields:

- Pharmaceuticals: Due to their biological activities, thiophenes are used in drug development.

- Agriculture: Certain thiophene derivatives serve as agrochemicals.

- Materials Science: Thiophenes are integral in creating conductive polymers and organic semiconductors.

- Solvents: They act as non-polar solvents in various chemical processes .

Research into the interactions of thiophenes with other compounds has revealed insights into their reactivity and potential applications:

- Metabolic Activation: Studies indicate that oxidation reactions may play a role in the metabolic activation of thiophene-containing drugs, impacting their efficacy and safety profiles .

- Electrophilic Interactions: Thiophenes engage readily in electrophilic interactions due to their electron-rich nature, leading to diverse functionalization possibilities .

Thiophene shares structural similarities with several other heterocyclic compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Key Characteristics | Reactivity Level |

|---|---|---|---|

| Furan | Oxygen instead of sulfur | Less stable than thiophene; more reactive towards electrophiles | Moderate |

| Pyrrole | Nitrogen instead of sulfur | Exhibits basic properties; highly reactive at the nitrogen site | High |

| Benzene | No heteroatom | Stable aromatic compound; less reactive than thiophene | Low |

Thiophene stands out due to its unique combination of aromatic stability and enhanced reactivity compared to benzene while offering distinct biological activities akin to pyrrole and furan but without basic properties .

Synthetic Routes

Paal-Knorr Synthesis: 1,4-Diketone Cyclization

The Paal-Knorr synthesis stands as one of the most significant and widely employed methods for thiophene construction, utilizing the cyclization of 1,4-diketones in the presence of sulfurizing agents. This reaction, originally developed in 1884, provides a versatile approach to substituted thiophenes through the treatment of 1,4-dicarbonyl compounds with phosphorus pentasulfide or other sulfur sources.

The mechanism of the Paal-Knorr thiophene synthesis involves initial sulfurization of the diketone followed by cyclization and aromatization. Phosphorus pentasulfide serves dual functions as both a sulfurizing agent and dehydrating agent, converting the dicarbonyl compound to a thioketone intermediate. Research has demonstrated that the reaction proceeds through initial formation of thione intermediates, which undergo tautomerization and cyclization, with aromaticity driving the elimination of water or hydrogen sulfide to yield the thiophene product.

Comparative studies have revealed significant variations in reaction yields depending on the substrate structure. For 2,5-dimethylfuran reactions with phosphorus pentasulfide, thiophene yields of 70% were achieved, while 2,5-diphenylfuran provided only 25% yield. These observations led to the proposal that furan is not an essential intermediate but rather a byproduct in the reaction pathway.

The thermodynamic analysis of the Paal-Knorr reaction reveals that thiophene synthesis is exergonic by 15.9 kilocalories per mole, making it thermodynamically favorable. However, the cyclization step requires overcoming significant energy barriers, with neutral conditions requiring 28.9 kilocalories per mole for the monoenol pathway and 27.1 kilocalories per mole for the hemiketal pathway. Acid catalysis dramatically reduces these barriers, with hydronium ion mediated pathways requiring only 11.5 kilocalories per mole from the monoenol intermediate and 5.5 kilocalories per mole from the hemiketal intermediate.

Table 1: Paal-Knorr Thiophene Synthesis Yields and Conditions

Gewald Reaction: Base-Catalyzed Condensation of Ketones and β-Acetonitriles

The Gewald reaction represents a powerful and versatile method for synthesizing polysubstituted 2-aminothiophenes through the base-catalyzed condensation of ketones with α-cyanoesters in the presence of elemental sulfur. This reaction, discovered by Karl Gewald in 1961, has become a universal method for the synthesis of substituted 2-aminothiophenes due to its mild reaction conditions and readily available starting materials.

The reaction mechanism begins with a Knoevenagel condensation between the ketone and α-cyanoester to produce a stable intermediate. Computational studies using density functional theory calculations have revealed that the reaction proceeds through initial Knoevenagel-Cope condensation, followed by elemental sulfur ring opening leading to polysulfide formation. The polysulfide intermediates undergo various transformations including unimolecular cyclization, nucleophilic degradation, and scrambling reactions.

Recent mechanistic investigations have demonstrated that protonation of polysulfides significantly alters their electrophilic behavior and provides kinetically favorable pathways for decomposition. Protonation-induced intermolecular degradation is feasible for polysulfides of all lengths, while unimolecular decomposition becomes kinetically favored for long polysulfides containing six or more sulfur atoms. The cyclization of the monosulfide with aromatization to the thiophene product serves as the sole driving force behind the reaction, creating a thermodynamically controlled process that funnels various intermediates into the observed product.

Microwave irradiation has been shown to provide beneficial effects on both reaction yields and reaction times in Gewald synthesis. The reaction can accommodate various substrate types, with aldehydes being used when the second substituent is hydrogen. The versatility of this method extends to the synthesis of complex thiophene derivatives bearing electron-donating substituents at the 4 and 5 positions of the thiophene ring.

Table 2: Gewald Reaction Substrate Scope and Yields

Industrial-Scale Production: Butane-Sulfur Reaction and Catalytic Processes

Industrial thiophene production employs high-temperature catalytic processes that utilize readily available hydrocarbon feedstocks and sulfur sources. The primary commercial method involves the reaction of n-butane with sulfur or hydrogen sulfide over specialized catalysts containing chromium or molybdenum oxides supported on aluminum oxide, bauxite, or silica gel.

The catalytic system typically operates under flow conditions with periodic regeneration required due to catalyst deactivation. The reaction is slightly endothermic and benefits from fluidized bed reactor configurations that help manage the exothermic regeneration process and minimize temperature fluctuations. Thermodynamic calculations for butane conversion to thiophene indicate equilibrium constants favorable for thiophene formation in the temperature range of 700-900 Kelvin.

Experimental yields demonstrate the superior performance of butene feedstocks compared to butane. Specific yield data shows thiophene production of 31.2% from butane, 52.9% from but-1-ene, and 55.4% from but-2-ene using a catalyst composition of 5% silicon dioxide, 10% molybdenum trioxide, and 85% aluminum oxide. Industrial operations have achieved thiophene yields of 66.8% relative to hydrocarbon feed in stationary bed reactors and 91.2% in vibrofluidized bed reactors.

Alternative industrial approaches include the high-temperature reaction between acetylene and hydrogen sulfide over alumina catalysts at 400 degrees Celsius. This method provides a commercially viable route for thiophene production with good process economics and yields.

Table 3: Industrial Thiophene Production Methods

Electrochemical Polymerization: Thiophene to Polythiophenes

Electrochemical polymerization represents a sophisticated method for converting thiophene monomers into conducting polythiophene films with precise control over film properties and morphology. This approach utilizes electrochemical oxidation to generate radical cations that subsequently couple to form polymer chains directly on electrode surfaces.

Electrophilic Substitution: C2-Position Dominance and Reactivity Trends

Thiophene undergoes electrophilic aromatic substitution (EAS) predominantly at the C2 position due to enhanced resonance stabilization of the intermediate σ-complex. Attack at C2 generates three resonance structures, whereas C3 substitution yields only two, making the former pathway thermodynamically favorable [1] [3]. This regioselectivity is consistent across nitration, sulfonation, and halogenation reactions.

The compound’s reactivity toward electrophiles significantly exceeds that of benzene. For instance, thiophene nitrates approximately 10³ times faster than toluene, despite the latter’s electron-donating methyl group [3] [4]. This heightened reactivity arises from sulfur’s lone pairs, which increase electron density within the π-system. Comparative studies show thiophene’s halogenation rate at 25°C is ~10⁸ times faster than benzene [5] [7]. Table 1 summarizes key reactivity differences.

Table 1: Relative Reactivity of Thiophene in Electrophilic Substitution

| Reaction | Substrate | Relative Rate (vs. Benzene) |

|---|---|---|

| Nitration | Thiophene | 10³ |

| Halogenation | Thiophene | 10⁸ |

| Sulfonation | Thiophene | 10⁵ |

Microreactor technology has optimized bromination, achieving 86% yield for 2,5-dibromothiophene in under one second, surpassing traditional batch methods [2]. Such advancements underscore the interplay between electronic effects and reaction engineering in thiophene chemistry.

Nucleophilic Reactions: Electron-Withdrawing Groups and Substitution Pathways

Nucleophilic aromatic substitution (SNAr) in thiophene is less common unless electron-withdrawing groups (EWGs) activate the ring. For example, nitro or carbonyl substituents at C2 or C5 positions facilitate displacement reactions by stabilizing negative charge buildup in the transition state. However, thiophene’s innate electron-rich nature limits SNAr activity compared to electron-deficient heterocycles like pyridine.

The introduction of EWGs alters the electronic landscape, enabling nucleophilic attack at positions ortho or para to the substituent. While literature on thiophene-specific SNAr is sparse, analogies to benzene suggest that nitrothiophenes could undergo amination or alkoxylation under forcing conditions. Further experimental validation is needed to map precise pathways and kinetics.

Oxidation and Reduction: Side-Chain Functionalization and Ring Stability

Oxidation of thiophene typically targets the sulfur atom or the aromatic ring. Halogenation with molecular chlorine in aqueous media proceeds via a second-order mechanism, achieving 70% conversion to 2,5-dichlorothiophene within 24 seconds at 24.5°C [6]. Over-oxidation can lead to sulfoxide or sulfone formation, though these derivatives often retain aromaticity.

Reductive pathways include catalytic hydrogenation, which saturates the thiophene ring to form tetrahydrothiophene. However, harsh acidic conditions induce polymerization, as seen in trimer formation when heated with phosphoric acid [1]. Side-chain functionalization, such as chloromethylation using formaldehyde and HCl, yields 2-chloromethylthiophene, a versatile intermediate for further derivatization [7].

Table 2: Redox Transformations of Thiophene

| Process | Reagent/Conditions | Product |

|---|---|---|

| Halogenation | Cl₂, H₂O, pH 7 | 2,5-Dichlorothiophene [6] |

| Hydrogenation | H₂, Catalyst | Tetrahydrothiophene [1] |

| Polymerization | H₃PO₄, Δ | Trimeric species [1] |

Aromaticity and Electron Delocalization: NICS Studies and Comparative Reactivity

Thiophene’s aromaticity, though weaker than benzene’s, stems from cyclic electron delocalization across its π-system. Nucleus-Independent Chemical Shift (NICS) calculations quantify this property, revealing a resonance energy of 122 kJ/mol compared to benzene’s 152 kJ/mol [4] [8]. The sulfur atom’s 3p orbitals participate in conjugation, albeit with less effective overlap than carbon’s 2p orbitals, reducing overall stabilization.

Comparative studies with furan and pyrrole highlight reactivity trends: pyrrole > furan > thiophene > benzene in EAS. This hierarchy reflects decreasing electron density and increasing heteroatom electronegativity [8]. Despite lower aromaticity, thiophene’s balanced electron richness and stability make it a robust platform for synthetic applications.

Thiophene Derivatives: Thienothiophenes, Benzothiophenes, and Fused Systems

Thienothiophenes represent a significant class of fused thiophene derivatives characterized by the fusion of two thiophene rings. These compounds exhibit enhanced π-π stacking interactions and improved electronic properties compared to their monomeric counterparts [1] [2]. The synthesis of thienothiophenes typically involves intramolecular cyclization reactions, with yields ranging from 70-90% [2]. The four primary isomers of thienothiophenes - thieno[3,2-b]thiophene, thieno[2,3-b]thiophene, thieno[3,4-b]thiophene, and thieno[2,3-c]thiophene - each display distinct properties and synthetic challenges [3] [4].

Thieno[3,2-b]thiophene synthesis has been optimized through scalable methodologies that allow efficient access to this important fused-ring heterocycle [3] [4]. The compound demonstrates good selectivity toward functionalization at the 2-position via bromination and the 5-position via deprotonation [3]. Recent investigations have established synthetic methods for alkyl-substituted fused thiophenes containing up to seven rings, with these compounds showing very good solubility in common organic solvents [2].

Benzothiophenes are formed through the fusion of thiophene with a benzene ring, creating aromatic compounds with molecular formula C₈H₆S and naphthalene-like odor [5]. These derivatives find extensive use in pharmaceutical applications, appearing in drugs such as raloxifene, zileuton, and sertaconazole [5]. The synthesis of benzothiophenes typically proceeds through various pathways including the reaction of alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide, yielding 2-substituted benzothiophenes with yields of 60-85% [5].

Fused Systems encompass a broader category of extended thiophene derivatives. Dibenzothiophenes and naphthothiophenes result from the fusion of thiophene with two benzene rings or naphthalene systems, respectively [1] [6]. These compounds demonstrate high thermal stability and extended aromatic systems, making them valuable in materials science applications [1] [6]. The synthesis of extended fused oligothiophenes, including hexathienoacene and octathienoacene systems, has been achieved through innovative two-step procedures involving intramolecular double cyclization followed by dechalcogenation [7].

A notable development in thiophene-fused systems involves the formation of thiophene-fused π-systems from diarylacetylenes and elemental sulfur [8]. This method enables the conversion of arylethynylated naphthalenes, fluoranthenes, pyrenes, and other polycyclic arenes into corresponding thiophene-fused systems through cleavage of the ortho-carbon-hydrogen bond [8]. The practical utility of this reaction has been demonstrated through preparations on the decagram scale and multiple thiophene annulations [8].

Substituent Effects: Alkyl, Alkoxy, and Amino Group Modifications

The introduction of various substituents onto the thiophene ring significantly influences the electronic, optical, and physical properties of these heterocycles. Understanding these substituent effects is crucial for designing thiophene derivatives with tailored properties for specific applications [9] [10] [11].

Alkyl Substituents act as weak electron-donating groups, causing increased nucleophilicity of the thiophene ring [12] [13] [9]. The structural changes in alkyl substituents of macrocyclic π-extended thiophene oligomers cause key effects on their stacking and functional properties [13]. Linear alkyl chains typically provide better molecular packing efficiency compared to branched chains, resulting in enhanced electrical performance [12]. Studies have shown that compounds with linear alkyl chains can achieve hole mobilities of up to 0.03 cm²/V·s with current on/off ratios exceeding 10⁶ [12].

The position of alkyl substitution significantly affects the supramolecular organization of thiophene derivatives [14]. Terminal alkyl substitution increases steric hindrance between side chains and reduces molecular interactions, thereby lowering sample crystallinity [14]. Conversely, lateral alkyl substitution mainly results in the formation of one-dimensional stacks with improved molecular organization [14].

Alkoxy Substituents serve as strong electron-donating groups, enhancing electrophilic substitution reactions and causing bathochromic shifts in optical properties [15] [16]. The incorporation of alkoxy groups at the 3-position of thiophene rings yields compounds with optical absorption maxima at 475-530 nm, which are higher or comparable to unsubstituted thiophenes [16]. These modifications also increase solubility in polar solvents while maintaining electronic conjugation [17] [15].

The electronic effects of alkoxy substitution are particularly pronounced in biological applications. Studies have demonstrated that methoxy-substituted thiophene derivatives show excellent antifungal activity, with compounds containing ortho-methoxy groups exhibiting minimum inhibitory concentration values of 0.91 µM/ml [17]. The presence of alkoxy groups also influences the anticorrosion properties of thiophene derivatives, with electron-releasing alkoxy groups enhancing basicity and electron-donating ability [17].

Amino Group Modifications represent one of the most significant substituent effects, acting as strong electron-donating groups that dramatically activate the thiophene ring toward electrophilic substitution [18] [19] [20]. The synthesis of polysubstituted 3-aminothiophenes has been achieved through tandem thio-Michael addition/oxidative annulation reactions, providing access to highly functionalized thiophenes under mild conditions [18].

The Gewald reaction remains a primary method for synthesizing 2-aminothiophenes, involving base-catalyzed condensation of ketones with β-acetonitriles followed by cyclization with sulfur [15] [19]. This reaction has been extensively studied and modified to accommodate various substitution patterns and functional groups [19]. The amino group in 2-aminothiophenes can undergo further transformations, including acylation, alkylation, and condensation reactions, enabling the synthesis of diverse heterocyclic systems [19].

Amino-substituted thiophenes display remarkable biological activities. The 2-amino-3,5-disubstituted thiophene derivatives have shown significant antiproliferative activity against various cancer cell lines [20]. The presence of amino groups also influences the electronic properties of thiophene derivatives, with amino substitution generally causing bathochromic shifts in absorption spectra and increased solubility in polar solvents [20] [10].

Regioselectivity Control: Directed Metallation and Cross-Coupling

Control of regioselectivity in thiophene functionalization is essential for accessing specific substitution patterns and optimizing the properties of the resulting compounds. Two primary strategies have emerged as particularly effective: directed metallation and cross-coupling reactions [21] [22] [23].

Directed Metallation provides exceptional regioselectivity control, often exceeding 90% selectivity for specific positions [21] [24]. The method involves the use of directing groups, such as 4,4-dimethyloxazolin-2-yl moieties, to control the site of metallation through coordination with the metallating agent [21]. The effects of solvent, metallating agent, reaction time, temperature, and complexing agents on the lithiation of thiophene derivatives have been extensively studied [21].

The regioselective α- and β-metallations of thiophene derivatives bearing directing groups enable the synthesis of both 3- and 5-lithio-intermediates with high yields [21]. The nucleophilicity of the 3-lithio-intermediate shows profound solvent dependence, requiring optimization of conditions for reaction with various electrophiles [21]. This methodology has been successfully applied to synthesize a wide range of 2,3- and 2,5-disubstituted thiophene derivatives [21].

Practical access to metallo-thiophenes has been achieved through regioselective magnesiation mediated by commercial Grignard reagents and catalytic 2,2,6,6-tetramethylpiperidine [22]. This protocol avoids cryogenic conditions and prohibitively expensive reagents while providing excellent regioselectivity (>40:1) [22]. The method has been successfully applied to the synthesis of thiophene-phthalazinone derivatives through addition of 2-magnesio-4-methylthiophene to phthalic anhydride [22].

Cross-Coupling Reactions offer versatile approaches for thiophene functionalization with moderate to high regioselectivity [25] [26] [27] [28]. The Suzuki-Miyaura cross-coupling reaction has emerged as particularly valuable due to its wide substrate scope and functional group tolerance [27] [28]. Ligand-free Suzuki coupling conditions have been developed that require only 0.02 mol% of palladium catalyst while achieving yields of 70-98% [27] [28].

The Stille cross-coupling reaction, despite concerns about tin reagent toxicity, provides high yields (80-95%) and excellent selectivity for thiophene functionalization [25] [26]. Recent developments have focused on optimizing catalyst systems and reaction conditions to minimize toxic byproducts while maintaining high efficiency [25]. The use of modified Buchwald procedures with Pd(OAc)₂ and XPhos as the catalytic system, combined with CsF as an additive, has yielded excellent results with up to 94% yields [26].

The Sonogashira coupling reaction enables the incorporation of alkyne functionalities into thiophene systems with high regioselectivity (85-98%) [29] [30]. Recent advances in catalyst-controlled regiodivergent carbon-hydrogen alkynylation of thiophenes have provided access to both C2 and C5 alkynylated products selectively [29]. This method is particularly valuable for late-stage modification of thiophene derivatives [29].

Sequential Functionalization strategies have been developed to access multiply-substituted thiophenes [23] [31]. By employing pH-sensitive directing groups, both directed and undirected carbon-hydrogen activation pathways become available, providing access to 2,3,4- and 2,4,5-substituted thiophenes [23] [31]. The use of directing groups with on/off switches offers a powerful means of generating diversity around medicinally relevant cores [23] [31].

The thiophene-directed regioselective functionalization of arenes has been demonstrated using palladium catalysts [32] [33]. This approach enables the synthesis of penta-substituted benzylamines with five different functional groups through transitive oxalyl amide/thiophene-directed carbon-hydrogen functionalization [32] [33]. The method highlights the versatility of thiophene-directed approaches in constructing multiply-substituted aromatic systems [32] [33].

| Method | Regioselectivity | Typical Yield Range (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Directed Metallation | High (>90%) | 75-95 | Excellent control, mild conditions | Requires directing groups |

| Suzuki Cross-Coupling | Moderate to High (70-95%) | 70-98 | Wide substrate scope, functional group tolerance | Boronic acid stability |

| Stille Cross-Coupling | High (80-95%) | 60-95 | High yields, good selectivity | Tin reagent toxicity |

| Sonogashira Coupling | High (85-98%) | 70-90 | Alkyne incorporation, mild conditions | Limited to terminal alkynes |

| Heck Reaction | Moderate (60-85%) | 50-85 | Alkene formation, versatile | Limited substrate scope |

| Buchwald-Hartwig Amination | Variable (50-90%) | 40-85 | Amine introduction, diverse substrates | Harsh conditions sometimes |

| Direct C-H Activation | High (80-95%) | 65-90 | Atom economy, no prefunctionalization | Catalyst optimization needed |

| Electrophilic Substitution Control | Moderate (60-80%) | 50-80 | Simple conditions, broad applicability | Lower selectivity |

Physical Description

Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

XLogP3

Boiling Point

84.0 °C

84.0 °C @ 760 MM HG

84 °C

Flash Point

30 °F (-1 °C) (CLOSED CUP)

-1 °C

Vapor Density

2.9 (AIR= 1)

Relative vapor density (air = 1): 2.9

Density

d204 1.06

1.06494 @ 20 °C/4 °C

Relative density (water = 1): 1.06

LogP

1.81

log Kow = 1.81

Odor

Melting Point

-39.4 °C

Mp -38.3 °

-38.3°C

-38 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 255 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 249 of 255 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (99.6%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (34.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (62.65%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (60.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (24.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (16.47%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (49.8%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (60.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (36.55%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

79.67 mmHg

79.7 mm Hg @ 25 °C

Vapor pressure, kPa at 12.5 °C: 5.3

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

FROM...PETROLEUM; SYNTHETICALLY FROM HEATING SODIUM SUCCINATE WITH PHOSPHORUS TRISULFIDE.

General Manufacturing Information

THIOPHENE IS A SULFUR-CONTAINING FLAVOR COMPOUND FORMED BY MAILLARD REACTIONS IN HEAT-PROCESSED COFFEE AND BEEF. /FROM TABLE/

/THIOPHENE IS A/ SOLVENT SIMILAR TO BENZENE, BUT SUITABLE FOR LOWER & HIGHER TEMPERATURES...

STUDIES WERE CONDUCTED ON DEODORIZATION CATALYSTS. THIOPHENE WAS USED AS MODEL IN LOW CONCN RANGE.

MILK XANTHINE OXIDASE CATALYZED THE OXIDATION OF CROTONALDEHYDE WHEN PRESENT AS A SUSPENSION IN THIOPHENE OR IN OTHER NONPOLAR SOLVENTS.

FOUND IN COAL TAR, IN COAL GAS & TECHNICAL BENZENE.

Analytic Laboratory Methods

PARTITION CONSTANT FOR THIOPHENE IN AQ SOLN WAS DETERMINED BY GAS CHROMATOGRAPHY IN WASTEWATER.